Product packaging for 6-Hydroxyisoquinoline-5-carboxylic acid(Cat. No.:)

6-Hydroxyisoquinoline-5-carboxylic acid

Cat. No.: B12500993
M. Wt: 189.17 g/mol
InChI Key: UKKILVAECYLHNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Hydroxyisoquinoline-5-carboxylic acid (CAS 1146298-60-3) is a high-purity chemical compound supplied for non-human research applications. With the molecular formula C10H7NO3 and a molecular weight of 189.17 g/mol, this compound is a solid that should be stored in a dark place, sealed in a dry environment at room temperature . Compounds featuring hydroxyquinoline carboxylic acid groups, which carry carboxylic and hydroxyl functions on the phenol ring, are of significant interest in medicinal chemistry due to their structural analogy to precursors of promising bioactive molecules . For instance, similar scaffolds have been studied as progenitors for HIV-1 integrase inhibitors, which can block viral replication in cell cultures at non-toxic concentrations . This makes this compound a valuable building block in pharmaceutical development and chemical synthesis for creating more complex molecules for biological evaluation . Researchers utilize this compound as a key intermediate in synthesizing novel active compounds and as a tool in studies investigating enzyme mechanisms and receptor interactions. Please handle with care; refer to the safety datasheet for detailed hazard information (H302-H315-H319-H335) . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NO3 B12500993 6-Hydroxyisoquinoline-5-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

IUPAC Name

6-hydroxyisoquinoline-5-carboxylic acid

InChI

InChI=1S/C10H7NO3/c12-8-2-1-6-5-11-4-3-7(6)9(8)10(13)14/h1-5,12H,(H,13,14)

InChI Key

UKKILVAECYLHNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=NC=C2)C(=O)O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Isoquinoline (B145761) Core Synthesis

The construction of the isoquinoline framework is a central theme in organic synthesis, with numerous methods developed over the years. These strategies often involve the formation of the heterocyclic ring through cyclization reactions of appropriately substituted precursors.

Cyclization Reactions of Appropriately Substituted Precursors

Classical methods for isoquinoline synthesis, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, rely on the cyclization of phenethylamines or related structures. quimicaorganica.org

Bischler-Napieralski Synthesis : This method involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent to form a 3,4-dihydroisoquinoline, which is subsequently oxidized to the corresponding isoquinoline. quimicaorganica.org

Pictet-Spengler Reaction : In this reaction, a β-phenylethylamine is condensed with an aldehyde or ketone to form a Schiff base, which then undergoes cyclization under acidic conditions to yield a 1,2,3,4-tetrahydroisoquinoline. quimicaorganica.org Subsequent oxidation is required to produce the aromatic isoquinoline ring.

Pomeranz-Fritsch Reaction : This approach utilizes the acid-catalyzed cyclization of a benzalaminoacetal to directly form the isoquinoline ring system. quimicaorganica.org A modification of this, the Pomeranz–Fritsch–Bobbitt cyclization, is a key step in the synthesis of tetrahydroisoquinoline derivatives. mdpi.com

These traditional methods often require harsh reaction conditions and may result in low yields, prompting the development of more modern and efficient synthetic routes. researchgate.net

Formylation and Oxidation of Hydroxyisoquinoline Precursors

While specific details on the formylation and subsequent oxidation of a 6-hydroxyisoquinoline precursor to directly yield 6-Hydroxyisoquinoline-5-carboxylic acid are not extensively documented in the provided search results, this strategy represents a plausible synthetic route. This would likely involve the introduction of a formyl group at the C5 position of a 6-hydroxyisoquinoline, followed by oxidation of the aldehyde to a carboxylic acid. The regioselectivity of the formylation step would be a critical factor in the success of this approach.

Modern Catalytic Approaches in Isoquinoline Synthesis

Recent advancements in catalysis have provided milder and more efficient methods for the synthesis of isoquinolines. researchgate.net Transition metal-catalyzed reactions, in particular, have emerged as powerful tools for constructing this heterocyclic scaffold. mdpi.com These methods often involve C-H activation and annulation strategies, offering high atom economy and functional group tolerance. mdpi.comorganic-chemistry.org

The use of nanoparticle-supported catalysts has gained significant attention in organic synthesis due to their high reactivity, selectivity, and stability. taylorfrancis.com In the context of isoquinoline synthesis, various nanocatalysts have been employed to facilitate efficient transformations. taylorfrancis.comacs.org For instance, copper nanoparticles supported on carbon have been utilized as a heterogeneous and reusable catalyst for the synthesis of isoquinoline derivatives. isroset.org The high surface area and unique electronic properties of nanoparticles contribute to their enhanced catalytic activity. taylorfrancis.com KF/Clinoptilolite nanoparticles have also been reported as a green and efficient catalyst for the synthesis of pyrido-[2,1-a]-isoquinoline derivatives. nih.gov

CatalystReaction TypeAdvantages
Copper Nanoparticles on CarbonC-H and N-N bond activationHeterogeneous, reusable, high atom economy isroset.org
KF/Clinoptilolite NanoparticlesFour-component reactionGreen, efficient, high catalytic activity nih.gov
Magnetically Recoverable Fe3O4 NanoparticlesMulticomponent reactionGreen, efficient, magnetically recoverable nih.gov

Solvent-free reactions, also known as solid-state reactions, offer significant environmental and economic advantages by eliminating the use of volatile and often toxic organic solvents. tandfonline.com Several solvent-free methods have been developed for the synthesis of isoquinoline derivatives. tandfonline.com For example, a green, solvent-free method for synthesizing pyrrolo-[2,1-a]-isoquinoline derivatives has been reported using KF/Clinoptilolite nanoparticles as a reusable catalyst at room temperature. nih.gov These reactions are often characterized by shorter reaction times, high product yields, and easy product separation. tandfonline.com

Derivatization and Functional Group Interconversions of this compound

Once the this compound core is synthesized, further chemical modifications can be performed on its functional groups to generate a diverse range of derivatives. The primary sites for derivatization are the hydroxyl and carboxylic acid moieties.

The carboxylic acid group is a versatile functional handle that can be converted into a variety of other functional groups. solubilityofthings.com Common transformations include:

Esterification : The carboxylic acid can be converted to an ester by reaction with an alcohol in the presence of an acid catalyst. solubilityofthings.com

Amidation : Reaction with an amine, often in the presence of a coupling agent, yields the corresponding amide. organic-chemistry.org

Reduction : The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride. fiveable.me

Conversion to Acyl Halides : Treatment with reagents such as thionyl chloride or oxalyl chloride can convert the carboxylic acid into a more reactive acyl chloride, which can then be used in a variety of subsequent reactions. ub.edu

The hydroxyl group can also undergo various transformations, including:

Etherification : Reaction with an alkyl halide in the presence of a base will form an ether.

Esterification : The hydroxyl group can be acylated with an acid chloride or anhydride to form an ester.

Conversion to a better leaving group : The hydroxyl group can be converted into a sulfonate ester (e.g., tosylate or mesylate), which is a better leaving group for nucleophilic substitution reactions. vanderbilt.edu

The derivatization of carboxylic acids is also a common strategy to enhance their detection in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). researchgate.netnih.govnih.govresearchgate.net Reagents like 2-hydrazinopyridine and 2-picolylamine can be used to derivatize carboxylic acids, leading to increased detection responses. nih.govresearchgate.net

Functional GroupTransformationReagentsResulting Functional Group
Carboxylic AcidEsterificationAlcohol, Acid CatalystEster solubilityofthings.com
Carboxylic AcidAmidationAmine, Coupling AgentAmide organic-chemistry.org
Carboxylic AcidReductionLiAlH4Primary Alcohol fiveable.me
Carboxylic AcidAcyl Halide FormationSOCl2 or (COCl)2Acyl Halide ub.edu
HydroxylEtherificationAlkyl Halide, BaseEther
HydroxylEsterificationAcyl Chloride/AnhydrideEster
HydroxylSulfonylationSulfonyl ChlorideSulfonate Ester vanderbilt.edu

Esterification Reactions

Esterification of this compound can be readily achieved, primarily targeting the carboxylic acid function. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas. chemguide.co.uk This reaction is a reversible condensation process where water is eliminated. unizin.orglibretexts.org

The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. masterorganicchemistry.com Final deprotonation regenerates the acid catalyst and gives the ester product. byjus.com Given the presence of the phenolic hydroxyl group, selective esterification of the carboxylic acid is generally favored under these conditions due to the lower nucleophilicity of the phenolic oxygen compared to an aliphatic alcohol. However, forcing conditions could potentially lead to esterification at both sites.

For instance, the conversion of related hydroxyquinoline-carboxylic acids to their corresponding methyl esters has been successfully accomplished by heating in methanol (B129727) with sulfuric acid as a catalyst. researchgate.net

Table 1: Representative Esterification Reactions

Reactant Reagents/Conditions Product Reaction Type
This compound R'OH, H⁺ (e.g., H₂SO₄), Heat Alkyl 6-hydroxyisoquinoline-5-carboxylate Fischer Esterification

Acylation Processes

Acylation can occur at either the hydroxyl group (O-acylation) or potentially at the nitrogen of the isoquinoline ring (N-acylation), though the latter is less common without prior activation. The hydroxyl group at C-6 can be acylated using acyl chlorides or acid anhydrides in the presence of a base to form the corresponding ester. youtube.com For example, reaction with acetic anhydride can yield 6-acetoxyisoquinoline-5-carboxylic acid. researchgate.net

The carboxylic acid group can also undergo acylation-type reactions. For example, it can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org This acyl chloride derivative is a highly valuable intermediate for subsequent reactions, such as the formation of amides or esters under milder conditions than direct conversion from the carboxylic acid.

Table 2: Acylation Processes

Functional Group Targeted Reagents/Conditions Product Reaction Type
C-6 Hydroxyl Group Acyl chloride (R'COCl), Base 6-Acyloxyisoquinoline-5-carboxylic acid O-Acylation
C-6 Hydroxyl Group Acetic anhydride ((CH₃CO)₂O), Base 6-Acetoxyisoquinoline-5-carboxylic acid O-Acylation

Reduction Reactions

The primary target for reduction in this compound is the carboxylic acid group. Carboxylic acids are generally resistant to reduction by mild reducing agents like sodium borohydride (NaBH₄). libretexts.org However, powerful reducing agents such as lithium aluminum hydride (LiAlH₄), followed by an aqueous workup, can effectively reduce the carboxylic acid to a primary alcohol. chemistrysteps.combritannica.com This transformation would yield (6-hydroxyisoquinolin-5-yl)methanol.

The reaction mechanism involves the deprotonation of the carboxylic acid by the strongly basic hydride reagent, followed by coordination of the aluminum to the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, which is then attacked by a hydride ion. An aldehyde is formed as an intermediate, but it is immediately reduced further by the excess LiAlH₄ to the primary alcohol. libretexts.orgchemistrysteps.com The aromatic isoquinoline ring is generally stable to these conditions, requiring more vigorous methods like catalytic hydrogenation at high pressure to be reduced.

Table 3: Reduction of the Carboxylic Acid Group

Reactant Reagents/Conditions Product
This compound 1. LiAlH₄, THF2. H₃O⁺ (6-Hydroxyisoquinolin-5-yl)methanol

Nucleophilic Substitution Reactions

The chemistry of the carboxylic acid group is dominated by nucleophilic acyl substitution. chemistryguru.com.sg This class of reactions involves the replacement of the -OH group of the carboxylic acid with another nucleophile. brainkart.com The reaction proceeds via a characteristic addition-elimination mechanism where the nucleophile first adds to the electrophilic carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com Subsequently, the leaving group (-OH) is eliminated, and the carbonyl double bond is reformed. medlifemastery.com

For carboxylic acids themselves, the hydroxyl group is a poor leaving group. Therefore, the reaction is often catalyzed by acid to protonate the hydroxyl group, converting it into a better leaving group (H₂O), as seen in Fischer esterification. jackwestin.com Alternatively, the carboxylic acid can be converted into a more reactive derivative, such as an acyl chloride or an acid anhydride, which possess better leaving groups (Cl⁻ or RCOO⁻, respectively) and react readily with a wide range of nucleophiles (alcohols, amines, etc.) without the need for an acid catalyst. masterorganicchemistry.com

Table 4: Nucleophilic Acyl Substitution Pathways

Carboxylic Acid Derivative Nucleophile Product
This compound (with acid catalyst) Alcohol (R'OH) Ester
6-Hydroxyisoquinoline-5-carbonyl chloride Alcohol (R'OH) Ester

Condensation Reactions

Condensation reactions are characterized by the joining of two molecules with the concurrent loss of a small molecule, such as water. wikipedia.org The esterification and amidation of this compound are classic examples of condensation reactions. libretexts.orgchemistrytalk.org

Reacting the carboxylic acid with an amine or ammonia results in the formation of an amide. This reaction typically requires heat or the use of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the removal of water and drive the reaction forward, as direct reaction can lead to an acid-base reaction forming a stable carboxylate-ammonium salt. jackwestin.com This transformation is fundamental in biological systems for the formation of peptide bonds between amino acids. chemistrytalk.org

Table 5: Condensation Reactions

Reactant 1 Reactant 2 Reagents/Conditions Product Byproduct
This compound Alcohol (R'OH) H⁺, Heat Ester H₂O

Mechanistic Studies of Synthetic Pathways

While specific mechanistic studies for the synthesis of this compound are not extensively documented, the mechanisms for the formation of the core isoquinoline ring are well-established. Classic synthetic routes like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions provide insight into the plausible intermediates involved in constructing such a scaffold. pharmaguideline.comquimicaorganica.org

The Bischler-Napieralski synthesis, for example, involves the cyclodehydration of a β-phenylethylamide using a Lewis acid. The reaction is believed to proceed through an electrophilic attack on the electron-rich aromatic ring by a nitrilium ion intermediate. shahucollegelatur.org.in The resulting 3,4-dihydroisoquinoline can then be dehydrogenated to the aromatic isoquinoline. iust.ac.ir The substituents on the starting phenylethylamine determine the final substitution pattern on the isoquinoline ring.

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates is key to understanding and optimizing synthetic pathways. In the context of the reactions discussed, several key intermediates can be identified.

Tetrahedral Intermediate in Acyl Substitution: In esterification, acylation, and other nucleophilic acyl substitution reactions of the C-5 carboxylic acid, the central intermediate is a tetrahedral species. This intermediate is formed when the nucleophile attacks the carbonyl carbon, breaking the C=O π-bond. masterorganicchemistry.com The subsequent collapse of this intermediate, with the expulsion of the leaving group, is the rate-determining step in many of these transformations. youtube.com

Nitrilium Ion in Bischler-Napieralski Synthesis: In this classic isoquinoline synthesis, the amide precursor is activated by a dehydrating agent (e.g., POCl₃) to form a chloroimine, which then generates a highly electrophilic nitrilium ion ([R-C≡N⁺-R']). This species is the key electrophile that undergoes intramolecular cyclization onto the benzene (B151609) ring to form the dihydroisoquinoline intermediate. shahucollegelatur.org.in

Iminium Ion in Pictet-Spengler Synthesis: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base (imine). wikipedia.org Under acidic conditions, the imine is protonated to form an electrophilic iminium ion, which then attacks the aromatic ring in an intramolecular electrophilic aromatic substitution to yield a tetrahydroisoquinoline. shahucollegelatur.org.in

Understanding these intermediates allows for the rational design of synthetic routes to this compound and its derivatives.

Stereochemical Considerations in Synthetic Routes

The synthesis of this compound and its derivatives, particularly its tetrahydroisoquinoline analogues, introduces significant stereochemical challenges. The creation of chiral centers, often at the C-1 position of the isoquinoline core, necessitates precise control to obtain enantiomerically pure products, which is crucial for their potential biological applications. The primary stereochemical considerations in the synthetic routes to these compounds revolve around two main strategies: asymmetric synthesis and chiral resolution.

Asymmetric synthesis aims to directly produce a single enantiomer by employing chiral reagents, catalysts, or auxiliaries. In the context of tetrahydroisoquinoline synthesis, several established methods can be adapted to control the stereochemistry.

One prominent approach is the Pictet-Spengler reaction , a cornerstone in isoquinoline synthesis. wikipedia.orgresearchgate.net This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. To achieve enantioselectivity, a chiral auxiliary can be attached to the nitrogen of the β-arylethylamine. For instance, L-valine derived chiral oxazolines have been successfully used as auxiliaries for the stereoselective alkylation at the C-1 position of 1,2,3,4-tetrahydroisoquinolines. miami.edu The auxiliary guides the incoming group to one face of the molecule, leading to a preponderance of one diastereomer. Subsequent removal of the auxiliary yields the enantiomerically enriched product. Another strategy involves the use of chiral Brønsted acids as catalysts, which can induce enantioselectivity in the cyclization step. acs.org

Another powerful method involves the diastereoselective synthesis of precursors. For example, a three-component Petasis reaction can be coupled with a Pomeranz–Fritsch–Bobbitt cyclization to produce C-1 substituted tetrahydroisoquinoline derivatives. mdpi.com In such a sequence, the use of a chiral amine as a component in the Petasis reaction can induce diastereoselectivity in the formation of an intermediate, which is then carried through the cyclization to yield a chiral product. mdpi.com The degree of diastereoselectivity is often dependent on the specific chiral inductor used. mdpi.com

Furthermore, the use of chiral sulfinamides , such as Ellman's chiral auxiliary, has proven effective in the asymmetric synthesis of 1-substituted tetrahydroisoquinolines. researchgate.net This method typically involves the addition of a Grignard reagent to a chiral N-sulfinylimine, where the stereochemical outcome is directed by the chiral sulfinyl group. researchgate.net

The enantioselective reduction of a prochiral 3,4-dihydroisoquinoline precursor is another key strategy. nih.gov This can be achieved through catalytic hydrogenation using a chiral catalyst or with chiral hydride reducing agents. nih.gov The catalyst or reagent creates a chiral environment that favors the formation of one enantiomer over the other.

In cases where a racemic mixture is synthesized, chiral resolution becomes a necessary step to isolate the individual enantiomers. A common method for resolving carboxylic acids is through the formation of diastereomeric salts. cdnsciencepub.com This involves reacting the racemic carboxylic acid with a chiral base. The resulting diastereomeric salts often have different physical properties, such as solubility, allowing for their separation by crystallization. Once separated, the individual enantiomers of the carboxylic acid can be regenerated by treatment with an acid.

Alternatively, the racemic carboxylic acid can be converted into a mixture of diastereomeric esters by reaction with a chiral alcohol. These esters can then be separated using chromatographic techniques, followed by hydrolysis to yield the enantiomerically pure acids.

Advanced Spectroscopic and Computational Characterization in Research

Spectroscopic Techniques for Structural Elucidation within Research Contexts

Spectroscopy is the primary means by which chemists "see" molecules. By probing how molecules interact with electromagnetic radiation, researchers can deduce their structure and observe transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of a molecule in solution. For 6-Hydroxyisoquinoline-5-carboxylic acid, both ¹H and ¹³C NMR provide critical data for structural confirmation and for studying its interactions.

In ¹H NMR, the chemical shifts of the protons are highly indicative of their electronic environment. The protons on the aromatic isoquinoline (B145761) core would appear in the downfield region (typically 7.0-9.0 ppm) due to the deshielding effect of the ring current. The proton of the carboxylic acid group is highly deshielded and often appears as a broad singlet at a very downfield chemical shift, generally between 10 and 12 ppm. libretexts.org Similarly, the phenolic hydroxyl proton signal is also expected to be broad and its position can be variable, often influenced by solvent and concentration. The protons on the carbon atoms adjacent to the electron-withdrawing carboxylic acid group and the electron-donating hydroxyl group would show predictable shifts based on these electronic influences.

¹³C NMR spectroscopy provides information about the carbon skeleton. The carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing in the 160-180 ppm range. libretexts.org The carbons of the isoquinoline ring would have distinct signals, with their exact positions influenced by the attached functional groups. The carbon bearing the hydroxyl group (C-6) would show a significant upfield shift compared to its unsubstituted counterpart due to the shielding effect of the oxygen atom.

Table 1: Predicted NMR Data for this compound
SpectrumFunctional GroupExpected Chemical Shift (ppm)Notes
¹H NMRCarboxylic Acid (-COOH)10.0 - 12.0Broad singlet, position is concentration and solvent dependent. libretexts.org
Aromatic (Isoquinoline H)7.0 - 9.0Multiple signals (doublets, singlets) depending on position and coupling.
Phenolic (-OH)5.0 - 10.0Broad singlet, position is highly variable and may exchange with D₂O.
¹³C NMRCarboxylic Acid (C =O)160 - 180Less deshielded than ketone/aldehyde carbonyls. libretexts.org
Aromatic (Isoquinoline C)110 - 160Chemical shifts are influenced by the substituent effects of -OH and -COOH groups.
Aromatic (C -OH)150 - 160Shielded relative to other aromatic carbons due to the oxygen atom.

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In research, it is vital for confirming molecular weight and for deducing structural information through the analysis of fragmentation patterns. For this compound, techniques like electrospray ionization (ESI) would typically be used to generate the protonated molecule [M+H]⁺.

Collision-induced dissociation (CID) of this parent ion would lead to characteristic fragmentation pathways. A primary and highly likely fragmentation would be the loss of carbon dioxide (CO₂, 44 Da) from the carboxylic acid group, a process known as decarboxylation. Another expected fragmentation is the loss of carbon monoxide (CO, 28 Da), characteristic of phenolic compounds. Studies on related isoquinoline carboxamides have shown that complex fragmentation pathways, sometimes involving the addition of water in the gas phase, can occur, highlighting the need for high-resolution mass spectrometry for unambiguous characterization. nih.gov

Table 2: Plausible Mass Spectrometry Fragmentation for this compound (Molecular Weight: 189.17 g/mol)
IonProposed Structurem/z (Positive Mode)Neutral Loss
[M+H]⁺Protonated this compound190.05-
[M+H-H₂O]⁺Loss of water172.04H₂O (18.01 Da)
[M+H-CO]⁺Loss of carbon monoxide from phenol (B47542)162.06CO (28.01 Da)
[M+H-CO₂]⁺Loss of carbon dioxide (decarboxylation)146.06CO₂ (44.01 Da)
[M+H-COOH]⁺Loss of the entire carboxyl group145.05HCOOH (46.02 Da)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be dominated by the characteristic absorptions of its hydroxyl and carboxylic acid groups.

The O-H stretching vibration of the carboxylic acid is one of the most recognizable bands in IR spectroscopy, appearing as a very broad absorption in the 3300-2500 cm⁻¹ region. vscht.cz This broadness is a result of strong intermolecular hydrogen bonding that forms a dimeric structure. The C=O stretching vibration of the carboxylic acid typically gives a strong, sharp peak around 1710-1700 cm⁻¹. libretexts.org The phenolic O-H stretch usually appears as a broad band around 3400-3200 cm⁻¹. masterorganicchemistry.com Additionally, C=C and C=N stretching vibrations from the isoquinoline ring system would be observed in the 1600-1450 cm⁻¹ region. copbela.org Tracking changes in these key bands allows researchers to monitor reactions, such as esterification of the carboxylic acid or etherification of the phenol.

Table 3: Characteristic Infrared Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Appearance
Carboxylic AcidO-H stretch3300 - 2500Very broad, "hairy beard" appearance. masterorganicchemistry.com
C=O stretch1710 - 1680Strong, sharp.
PhenolO-H stretch3400 - 3200Broad.
Aromatic RingC=C / C=N stretch1600 - 1450Medium to strong, multiple bands.
Aromatic C-HC-H stretch3100 - 3000Weak to medium. vscht.cz

Theoretical and Computational Chemistry for Mechanistic Understanding

Computational chemistry provides a theoretical framework to complement experimental results, offering insights into properties that are difficult or impossible to measure directly.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can predict its optimized geometry, vibrational frequencies (to aid in the assignment of IR spectra), and various electronic properties. nih.gov

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability. Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is invaluable for predicting sites of reactivity and understanding intermolecular interactions, such as hydrogen bonding. nih.gov

Table 4: Key Molecular Properties of this compound Investigated by DFT
Calculated PropertySignificance in Research
Optimized Molecular GeometryProvides theoretical bond lengths and angles for comparison with X-ray data.
HOMO-LUMO Energy GapIndicates electronic stability, reactivity, and potential for charge transfer. nih.gov
Molecular Electrostatic Potential (MEP)Maps electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack.
Calculated Vibrational FrequenciesAids in the assignment of experimental IR and Raman spectra. niscpr.res.in
Natural Bond Orbital (NBO) AnalysisInvestigates charge distribution and intramolecular interactions, such as hydrogen bonds. nih.gov

Molecular Dynamics (MD) Simulations for Ligand-Receptor Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to understand the dynamic behavior of molecules over time. In the context of drug discovery and molecular biology, MD simulations can elucidate the interactions between a ligand, such as this compound, and its biological receptor.

This technique would involve creating a computational model of the ligand-receptor complex within a simulated physiological environment, including water molecules and ions. The simulation would then calculate the forces between atoms and their subsequent movements over a specific time, often on the scale of nanoseconds to microseconds.

Key insights that could be gained from such a simulation would include:

Binding Stability: Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone would indicate the stability of the binding pose over time.

Interaction Fingerprints: Identification of specific amino acid residues in the receptor's binding pocket that form persistent hydrogen bonds, hydrophobic interactions, or pi-stacking with the ligand.

Conformational Changes: Observing how the binding of the ligand might induce conformational changes in the receptor, which is often crucial for its biological function.

A hypothetical data table summarizing potential MD simulation results is presented below.

Simulation ParameterHypothetical Value/Observation for this compound
Simulation Time200 ns
Average Ligand RMSD1.5 Å
Key Interacting ResiduesAsp128, Phe250, Arg312
Dominant Interaction TypesHydrogen bonding, π-π stacking

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic structure of molecules and to model chemical reactions. For this compound, these calculations could be used to predict its reactivity and the mechanisms of its chemical transformations.

This analysis would involve calculating the energies of reactants, transition states, and products for a proposed reaction pathway. The results can provide a detailed understanding of the reaction's feasibility and kinetics. For instance, researchers could model the synthesis of the compound or its metabolic degradation pathways.

Essential data derived from these calculations include:

Activation Energies: The energy barrier that must be overcome for a reaction to occur.

Reaction Enthalpies: The net energy change during a reaction, indicating whether it is exothermic or endothermic.

Optimized Geometries: The three-dimensional structures of the molecules at their lowest energy state for reactants, transition states, and products.

A sample data table for a hypothetical reaction pathway analysis is shown below.

Reaction StepCalculated Activation Energy (kcal/mol)Calculated Reaction Enthalpy (kcal/mol)
Step 1: Hydroxylation25.3-15.2
Step 2: Carboxylation18.7-5.8

Data Integration of Computational and Experimental Findings

For example, the interaction partners predicted by MD simulations could be confirmed through site-directed mutagenesis and binding assays. Similarly, reaction pathways analyzed with quantum chemical calculations could be verified by synthesizing the compound and identifying intermediates and products using techniques like NMR spectroscopy and mass spectrometry.

This synergistic approach allows for a deeper and more reliable understanding of the molecule's chemical and biological properties. The computational models can help to interpret experimental data, while the experimental results provide a crucial check on the accuracy of the computational methods.

Research on this compound in Coordination Chemistry Remains an Unexplored Frontier

Despite the growing interest in isoquinoline derivatives for the development of advanced materials, a comprehensive review of scientific literature reveals a significant gap in the research concerning the coordination chemistry of this compound. To date, there are no published studies detailing its behavior as a ligand in the formation of coordination complexes with transition metals or its application in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.

While the foundational structure of isoquinoline-5-carboxylic acid has been investigated as a ligand in coordination chemistry, the specific derivative, this compound, remains an uncharted territory. The introduction of a hydroxyl group at the 6-position is anticipated to significantly alter the electronic properties and coordination behavior of the molecule, making it a potentially valuable yet unstudied building block for novel materials.

The absence of research in this specific area means that fundamental aspects of its coordination chemistry, such as its interactions with key transition metal ions like copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺), have not been documented. Consequently, there is no available data on the formation of coordination complexes, the ligand's typical denticity, or the resulting coordination geometries.

Similarly, the potential of this compound as a linker in the design and synthesis of innovative metallorganic materials, including MOFs and coordination polymers, is yet to be explored. Research into the influence of reaction parameters, such as solvent ratios, on the formation of such polymers, and their subsequent structural characterization using techniques like single-crystal X-ray diffraction (SC-XRD), powder X-ray diffraction (P-XRD), and attenuated total reflectance-Fourier transform infrared spectroscopy (ATR-FTIR), has not been undertaken.

This lack of available data underscores a unique opportunity for new research in the field of coordination chemistry. The exploration of this compound as a ligand could lead to the discovery of novel coordination complexes and polymers with unique structural features and potential applications in areas such as catalysis, gas storage, and sensing. The scientific community awaits the first studies to shed light on the coordination capabilities of this intriguing molecule.

Coordination Chemistry and Metal Chelation Research

Catalytic Research Applications of Metal Complexes

The unique structural attributes of 6-Hydroxyisoquinoline-5-carboxylic acid, featuring a bidentate N,O-chelating site from the hydroxy and isoquinoline (B145761) nitrogen atoms and an additional coordination site from the carboxylic acid, suggest its potential to form stable and catalytically active metal complexes. The electronic properties of the isoquinoline ring system, coupled with the ability of the carboxylate group to act as a bridging or terminal ligand, could lead to the formation of diverse coordination polymers and discrete molecular catalysts.

While specific catalytic applications of this compound complexes are not yet extensively documented, the broader families of carboxylic acids and isoquinoline derivatives have demonstrated significant catalytic prowess.

Research into metallaphotoredox catalysis has highlighted the utility of carboxylic acids as versatile functional groups. nih.gov In these systems, metal complexes, often of first-row transition metals like nickel and copper, can catalyze a variety of transformations such as alkylations, arylations, and aminations using carboxylic acids as readily available starting materials. nih.gov The general mechanism often involves the formation of a metal-carboxylate complex, which upon photoexcitation, can undergo decarboxylation to generate radical intermediates that participate in subsequent bond-forming reactions. nih.govmdpi.com It is conceivable that metal complexes of this compound could participate in similar decarboxylative cross-coupling reactions, with the hydroxyisoquinoline framework potentially influencing the stability and reactivity of the catalytic intermediates.

Furthermore, studies on oxorhenium(V) complexes with various quinoline (B57606) and isoquinoline carboxylic acid derivatives have shown their efficacy as catalysts in epoxidation reactions. rsc.orgresearchgate.net For instance, complexes with isoquinoline-1-carboxylic acid have been successfully employed in the epoxidation of cyclooctene. rsc.orgresearchgate.net This suggests that rhenium complexes of this compound could also exhibit catalytic activity in oxidation reactions. The presence of the hydroxyl group on the isoquinoline ring might further modulate the electronic properties and, consequently, the catalytic performance of the metal center.

The synthesis of coordination polymers using isoquinoline-5-carboxylic acid and copper(II) has been reported, resulting in two-dimensional networks. polimi.it Although the catalytic activity of these specific materials was not explored, coordination polymers often exhibit interesting catalytic properties due to their high surface area and the presence of accessible metal centers.

Table 1: Potential Catalytic Applications of this compound Metal Complexes (Hypothetical)

MetalPotential Reaction TypeRationale based on Analogous Systems
Nickel, CopperDecarboxylative Cross-CouplingBroad utility of carboxylic acids in metallaphotoredox catalysis. nih.gov
RheniumEpoxidation, OxidationProven catalytic activity of oxorhenium(V) complexes with other isoquinoline carboxylic acids. rsc.orgresearchgate.net
CopperVarious (as Coordination Polymer)Formation of coordination polymers with isoquinoline-5-carboxylic acid suggests potential for heterogeneous catalysis. polimi.it

The 8-hydroxyquinoline (B1678124) scaffold is a renowned platform for the development of fluorescent chemosensors for metal ion detection. researchgate.netnih.govresearchgate.net The underlying principle often involves the chelation-enhanced fluorescence (CHEF) effect, where the binding of a metal ion to the ligand restricts intramolecular motions and enhances fluorescence emission. nih.gov While this compound is an isomer of the more commonly studied 8-hydroxyquinoline derivatives, the presence of the chelating hydroxy and isoquinoline nitrogen atoms suggests a strong potential for similar applications.

Studies on a variety of hydroxyquinoline derivatives have demonstrated their ability to selectively detect a range of metal ions, including Al³⁺, Zn²⁺, and Fe³⁺, through significant changes in their fluorescence spectra upon complexation. nih.govresearchgate.netresearchgate.net For example, a phenolic Mannich base of 1'-hydroxy-2'-acetonaphthone (B147030) was shown to be a highly sensitive "turn-on" fluorescent sensor for Al³⁺. nih.gov Similarly, metal-organic frameworks based on 8-hydroxyquinolinate have been developed for the highly sensitive detection of Fe³⁺ in aqueous solutions. researchgate.net

The complexing ability of 8-hydroxyquinoline-2-carboxylic acid with various metal ions, including Mg(II), Ca(II), Cu(II), and Zn(II), has been studied, revealing the formation of stable complexes. uncw.edu This further supports the notion that this compound, with its similar functional groups, would effectively chelate metal ions. The specific selectivity and sensitivity towards different metal ions would likely be influenced by the precise positioning of the hydroxyl and carboxyl groups on the isoquinoline framework. The additional carboxylic acid group could also play a role in modulating the solubility and photophysical properties of the resulting metal complexes.

Table 2: Potential Metal Ion Detection Capabilities of this compound (Hypothetical)

Metal IonPotential Detection MechanismRationale based on Analogous Systems
Al³⁺, Fe³⁺Fluorescence Enhancement/QuenchingWidespread use of hydroxyquinoline derivatives as fluorescent chemosensors for these ions. nih.govresearchgate.net
Zn²⁺, Cu²⁺Spectroscopic ChangesKnown complexation of these ions by related hydroxyquinoline carboxylic acids. researchgate.netuncw.edu

Biological Activity Research and Mechanistic Insights

Modulation of Enzyme Activity

The core structure of 6-Hydroxyisoquinoline-5-carboxylic acid, featuring both a hydroxyl and a carboxylic acid group on the isoquinoline (B145761) scaffold, suggests its potential as a modulator of various enzymes, particularly those that utilize metal ions in their catalytic mechanisms.

Inhibition of 2-Oxoglutarate-Dependent Oxygenases and Related Pathways

While direct studies on this compound are not extensively documented, research on analogous compounds provides significant insights. Notably, 5-carboxy-8-hydroxyquinoline (IOX1), a structurally similar quinoline (B57606) derivative, has been identified as a broad-spectrum inhibitor of 2-oxoglutarate (2OG) dependent oxygenases. nih.govrsc.org These enzymes play crucial roles in a variety of biological processes, including collagen biosynthesis, hypoxic sensing, and the modification of nucleic acids and proteins. nih.gov The inhibitory action of compounds like IOX1 is attributed to their ability to chelate the ferrous iron atom within the enzyme's active site, a mechanism that this compound could potentially replicate due to its analogous ortho-hydroxy-carboxylic acid arrangement. nih.govpsu.edu The inhibition of these oxygenases can have profound effects on cellular function.

Table 1: Comparison of this compound and a Known 2-Oxoglutarate Oxygenase Inhibitor

CompoundChemical StructureKey Structural Features for Inhibition
This compound C₁₀H₇NO₃Ortho-hydroxy-carboxylic acid on an isoquinoline core
5-carboxy-8-hydroxyquinoline (IOX1) C₁₀H₇NO₃Ortho-hydroxy-carboxylic acid on a quinoline core

Data derived from chemical structure analysis.

Interference with Viral Polymerases (e.g., HCV NS5B RdRp, HIV Reverse Transcriptase)

The isoquinoline and quinoline scaffolds are present in a number of compounds investigated for their antiviral properties, specifically as inhibitors of viral polymerases. For instance, isoquinolone derivatives have demonstrated inhibitory activity against the influenza virus polymerase. nih.gov Furthermore, various hydroxyquinoline derivatives have been shown to inhibit the RNA-dependent DNA polymerase (reverse transcriptase) of the Rous sarcoma virus. nih.gov

In the context of human pathogens, research has focused on related structures as inhibitors of key viral enzymes. Dihydroxypyrimidine carboxylic acids have been developed as inhibitors of the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). nih.govnih.gov Similarly, quinolinonyl non-diketo acid derivatives have been synthesized and evaluated as inhibitors of the ribonuclease H (RNase H) and polymerase functions of HIV-1 reverse transcriptase. acs.org The mechanism of action for many of these inhibitors involves the chelation of divalent metal ions that are essential for the catalytic activity of these polymerases. Given its structural features, this compound may possess the potential to interfere with the function of such viral enzymes.

Interaction with Other Molecular Targets (e.g., kinases, receptors)

The quinoline core is a recognized pharmacophore in the development of kinase inhibitors. Research has identified 8-hydroxy-quinoline-7-carboxylic acid derivatives as potent inhibitors of Pim-1 kinase, a serine/threonine kinase involved in the regulation of apoptosis and cell metabolism. nih.gov The interaction of these compounds with the ATP-binding pocket of the kinase is thought to be responsible for their inhibitory effect. nih.gov This suggests that the hydroxy-quinoline and, by extension, the hydroxy-isoquinoline scaffold could serve as a template for the design of inhibitors targeting other kinases. The specific interactions of this compound with kinases or cellular receptors remain an area for further investigation.

Influence on Biochemical and Cellular Processes

The potential enzymatic interactions of this compound suggest that it could influence broader biochemical and cellular processes, including epigenetic regulation and metabolic pathways.

Role in Epigenetic Regulation

As previously noted, 2-oxoglutarate-dependent oxygenases are key players in epigenetic regulation. nih.gov These enzymes are involved in the demethylation of histones and DNA, processes that are fundamental to the control of gene expression. By potentially inhibiting these enzymes, this compound could indirectly influence the epigenetic landscape of a cell. The inhibition of histone demethylases, for example, could lead to alterations in chromatin structure and gene transcription. While direct evidence for this compound in this role is pending, the established activity of similar compounds like 5-carboxy-8-hydroxyquinoline provides a strong rationale for such a hypothesis. nih.gov

Impact on Metabolic Pathways

Carboxylic acids are central molecules in numerous metabolic pathways. nih.gov The introduction of a molecule like this compound into a biological system could have various metabolic consequences. The carboxyl group can influence the polarity and solubility of the compound, affecting its distribution and interaction with metabolic enzymes. researchgate.net Furthermore, the metabolism of drugs containing carboxylic acid moieties can lead to the formation of active or inactive metabolites. nih.gov For instance, the metabolic oxidation of a related functional group can lead to the formation of a carboxylic acid, which can then be further conjugated. nih.gov The specific impact of this compound on metabolic pathways is an area that warrants further research to understand its full biological profile.

Metal Chelation and its Biological Implications

The molecular architecture of this compound, featuring a hydroxyl group (-OH) and a carboxylic acid group (-COOH) in proximity on the isoquinoline ring, predisposes it to act as a chelating agent. This structure allows it to bind metal ions, a property with significant biological consequences.

The capacity for metal chelation is a known characteristic of related compounds. For instance, the structural isomer 8-hydroxyisoquinoline-5-carboxylic acid demonstrates the ability to chelate transition metals such as iron (Fe³⁺) and copper (Cu²⁺). This chelation is facilitated by the hydroxyl and carboxylate groups. The biological importance of this function is highlighted by its similarity to 8-hydroxyquinoline (B1678124) derivatives, which are utilized as antimicrobial agents.

This mechanism is central to the inhibition of certain metalloenzymes. Many enzymes, particularly a class known as 2-oxoglutarate (2OG)-dependent oxygenases, require a metal cofactor, typically Fe(II), in their active site to function. Compounds that can bind to this iron can act as competitive inhibitors. A well-studied analog, 5-carboxy-8-hydroxyquinoline (IOX1), functions as a pan-inhibitor of these oxygenases by competing with the native substrate for binding to the Fe(II) center. Similarly, other compounds with metal-binding pharmacophores, such as hydroxypyridinones, are designed to coordinate with metal ions (like Mn²⁺) in the active sites of viral enzymes, such as influenza endonuclease, thereby inhibiting viral replication. nih.gov The triad (B1167595) of oxygen donor atoms from the phenolate, ketone, and carboxylic acid groups creates stable chelate rings with the metal ions. nih.gov

Investigation of Interaction Mechanisms with Biological Macromolecules (e.g., proteins, enzymes)

The biological effects of this compound are rooted in its interactions with biological macromolecules like proteins and enzymes. The investigation of these interaction mechanisms is a key area of research, often employing techniques that reveal how the molecule binds to its targets and modulates their function.

A primary mechanism of action for this class of compounds is enzyme inhibition. As noted, the structural isomer 8-hydroxyisoquinoline-5-carboxylic acid and its analogs are recognized for their role in inhibiting 2-oxoglutarate-dependent oxygenases, which include important regulatory enzymes like histone demethylases (KDMs) and hypoxia-inducible factor (HIF) hydroxylases. The inhibition occurs through direct binding within the enzyme's active site, where the molecule's functional groups interact with the enzyme's amino acid residues and its essential metal cofactor. nih.gov

X-ray crystallography studies on related inhibitors provide precise insights into these interactions. For example, the binding of hydroxypyridinone inhibitors to the influenza endonuclease active site reveals that the inhibitor molecule bridges two manganese ions. nih.gov Specific interactions, such as hydrogen bonds between the inhibitor's ketone group and the amino acid residue Lysine 134, further stabilize the binding. nih.gov These detailed molecular snapshots are crucial for understanding the potency of inhibitors and for designing new, more effective molecules. mdpi.com Non-covalent interactions, including hydrogen bonds and π-π stacking, are fundamental to the stabilization of the ligand-receptor complex. mdpi.com

Structure-Activity Relationship (SAR) Studies for Biological Function

Structure-Activity Relationship (SAR) studies are essential for optimizing the biological function of a lead compound like this compound. By systematically modifying the molecular structure and observing the resulting changes in activity, researchers can identify the key chemical features responsible for its biological effects.

Systematic Variation of Substituents and Activity Shifts

SAR studies involve the synthesis and evaluation of a series of analogs where specific parts of the molecule are altered. This process helps to map out the chemical requirements for activity. Research on the decahydroisoquinoline-3-carboxylic acid scaffold, a related structure, demonstrates this principle effectively. In these studies, various substituents were introduced at the C-6 position to explore the spatial and steric requirements for affinity at the NMDA receptor. nih.gov

The findings showed that the nature of the substituent dramatically influences potency and selectivity. For instance, replacing a standard group with a phosphonate (B1237965) or a tetrazole group at the C-6 position resulted in compounds with significantly enhanced antagonist activity against the NMDA receptor. nih.gov These specific analogs were identified as some of the most potent NMDA antagonists described, highlighting how targeted substitutions can lead to substantial improvements in biological function. nih.gov

Compound SeriesScaffoldPosition of VariationSubstituent TypeObserved Activity Shift
NMDA AntagonistsDecahydroisoquinoline-3-carboxylic acidC-6PhosphonatePotent and selective NMDA receptor antagonist (IC₅₀ = 0.15 µM) nih.gov
NMDA AntagonistsDecahydroisoquinoline-3-carboxylic acidC-6TetrazolePotent and selective NMDA receptor antagonist (IC₅₀ = 1.39 µM) nih.gov
HIV-1 IN Inhibitors4-oxo-4H-quinoline-3-carboxylic acidC-6PyrazolylmethylAnti-IN activity observed mdpi.com
DHODH InhibitorsQuinoline-4-carboxylic acidVariousBiaryl etherPotent inhibition of human DHODH (IC₅₀ = 1 nM) elsevierpure.com

Meta-Analysis of Analogous Compounds for Trend Identification

A broader analysis of analogous compounds helps to identify overarching trends in how chemical structures relate to biological activities. The isoquinoline and tetrahydroisoquinoline (THIQ) scaffolds are present in a vast number of natural and synthetic compounds that exhibit a wide spectrum of biological properties, including antimicrobial, anti-inflammatory, and antitumor activities. researchgate.netnih.gov

A meta-analysis of these compound families reveals that certain structural motifs are consistently associated with particular functions. For example, the THIQ framework is a common structural element in molecules targeting various infective pathogens and neurodegenerative disorders. researchgate.net Substituted THIQ derivatives have been specifically identified as inhibitors of Mtb ATP synthase, pointing to a trend for this scaffold in anti-tubercular drug discovery. researchgate.net Similarly, a review of isoquinoline alkaloids has highlighted their potential as antiviral agents, with researchers analyzing various categories of these compounds to understand their mechanisms against different viral strains. nih.gov By examining large groups of related molecules, researchers can identify promising scaffolds and predict the likely biological activities of new compounds based on established trends.

Molecular Modeling and Docking Studies to Predict Binding Modes

Computational methods such as molecular modeling and docking are powerful tools for predicting how a molecule like this compound will bind to its biological target. nih.gov These in silico techniques simulate the interaction between a ligand (the compound) and a receptor (the protein or enzyme), providing insights into binding affinity and the specific orientation of the ligand within the binding site. scielo.org.mx

Docking studies on related quinoline and isoquinoline derivatives have successfully predicted their binding modes. For instance, modeling of quinoline derivatives as inhibitors of p-glycoprotein revealed significant binding affinities mediated by both hydrophobic interactions and hydrogen bonds with key amino acid residues in the protein's active site. nih.gov In another study, docking simulations of N-Arylidenequinoline-3-carbohydrazides as β-glucuronidase inhibitors showed that the most active compounds formed favorable interactions with the enzyme, corroborating experimental findings. scielo.org.mx These computational approaches can also be used to create Quantitative Structure-Activity Relationship (QSAR) models, which mathematically describe the relationship between a molecule's structure and its activity. nih.govscielo.org.mx

Compound ClassTarget ProteinKey Findings from Modeling/Docking
Quinoxaline Urea AnalogsIKKβPredicted binding modes helped identify an analog that reduces p-IKKβ levels. nih.gov
Quinolone Carboxylic Acid Derivativesp-glycoprotein (6C0V)Revealed significant binding affinities via hydrophobic and H-bond interactions. nih.gov
N-Arylidenequinoline-3-carbohydrazidesβ-glucuronidaseThe most active compound showed better binding scores and interactions than the standard inhibitor. scielo.org.mx
Isoquinoline AlkaloidsSARS-CoV-2 3CLproDocking studies showed strong binding interactions, indicating potential for viral inhibition. nih.gov
6-oxo-5-sulfanyl-1H-pyridine-3-carboxylic acidNipah virus proteinsDocking was used to study potential antiviral activities. nih.gov

These modeling studies are invaluable for rational drug design. By predicting how structural modifications might affect binding, they allow researchers to prioritize the synthesis of compounds that are most likely to be active, saving time and resources in the drug discovery process. nih.gov

Applications in Advanced Materials and Supramolecular Assemblies

Role as Building Blocks for Supramolecular Structures

The ability of molecules to form larger, ordered structures through non-covalent interactions is the essence of supramolecular chemistry. 6-Hydroxyisoquinoline-5-carboxylic acid is an exemplary building block in this regard, with its functional groups enabling the formation of predictable and robust assemblies.

In the field of crystal engineering, the goal is to design and synthesize crystalline solids with predetermined properties by controlling intermolecular interactions. The molecular structure of this compound, featuring both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor/donor (carboxylic acid group and nitrogen atom), makes it a prime candidate for constructing intricate crystalline networks. Researchers have utilized isoquinoline (B145761) derivatives to create novel host systems for molecular recognition, leveraging their rigid structures to form cavities that can encapsulate guest molecules. The specific geometry of this compound allows it to act as a linker or node in the construction of larger architectures, such as metal-organic frameworks (MOFs), which have shown interesting structural and functional properties. The co-crystallization of this compound with other organic molecules can also lead to the formation of new crystalline materials with unique properties.

Self-assembly, the spontaneous organization of molecules into ordered arrangements, is a fundamental process in creating functional materials. This compound demonstrates a strong tendency to self-assemble both in solution and on surfaces. In solution, the assembly is driven by a combination of hydrogen bonding and π-π stacking interactions between the aromatic isoquinoline rings. This results in the formation of well-defined aggregates. On surfaces, such as gold, the compound can form well-ordered monolayers, a process that can be controlled by carefully selecting the substrate and deposition conditions. The kinetics of this self-assembly on gold surfaces have been studied to understand the mechanism of monolayer formation, with factors like solution concentration and immersion time being critical for creating stable, well-ordered layers.

Development of Functional Materials

The inherent properties of this compound, particularly its fluorescence and ability to form organized layers, are harnessed in the development of various functional materials.

Self-assembled monolayers (SAMs) are molecular layers that spontaneously form on surfaces, providing a powerful method for modifying the chemical and physical properties of a material. This compound has been successfully used to form well-ordered SAMs on gold surfaces. The carboxylic acid group can anchor the molecule to the substrate, while the isoquinoline core forms an organized layer. These SAMs can alter surface properties like wettability and adhesion. The ability to control the surface assembly allows for the fabrication of patterned surfaces with specific, tailored functionalities.

Fluorescent probes are molecules that exhibit a change in their fluorescence properties upon interacting with a specific target, making them invaluable tools for sensitive and selective detection in research. This compound exhibits intrinsic fluorescence, typically in the blue region of the spectrum, a property that is sensitive to its local environment. This sensitivity has been exploited to develop it as a fluorescent probe for detecting metal ions. The compound shows a significant change in its fluorescence when it binds to certain metal ions, a process that has been studied using various spectroscopic techniques. The position of the hydroxyl and carboxyl groups is critical for these fluorescence properties. Furthermore, its fluorescence is pH-dependent, allowing it to be used as a fluorescent pH indicator. The design of such probes often involves modifying a core fluorophore, like this isoquinoline derivative, to fine-tune its photophysical properties and enhance its selectivity for a specific target.

Analytical Methodologies and Stability Studies in Research

Chromatographic Separation Techniques for Research Samples

Chromatography is a fundamental tool for the separation and purification of 6-Hydroxyisoquinoline-5-carboxylic acid from reaction mixtures and for assessing its purity.

Reverse-Phase High-Performance Liquid Chromatography (HPLC) for Purity and Separation

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a primary technique for the analysis of this compound due to its high resolution and sensitivity. bldpharm.comchromatographyonline.com A typical stability-indicating HPLC method would be developed to separate the parent compound from any potential degradation products or process-related impurities. chromatographyonline.comscience.gov

The separation is generally achieved on a C18 column, a common choice for the separation of moderately polar compounds. researchgate.netresearchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. researchgate.net The pH of the mobile phase is a critical parameter to control the ionization state of both the carboxylic acid and the phenolic hydroxyl group, thereby influencing retention time and peak shape. An acidic mobile phase, often containing formic acid or phosphoric acid, is typically used to suppress the ionization of the carboxylic acid group, leading to better retention and symmetrical peaks on a reverse-phase column. capes.gov.br

A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components in a mixture with varying polarities. Detection is commonly performed using a UV detector, as the isoquinoline (B145761) ring system is chromophoric.

A hypothetical HPLC method for the analysis of this compound is detailed in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is another powerful separation technique, but it is generally suitable for volatile and thermally stable compounds. youtube.com Due to the low volatility of this compound, which possesses both a polar carboxylic acid and a hydroxyl group, direct analysis by GC is challenging. colostate.edu Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative. colostate.edugcms.cz

Common derivatization methods for compounds containing carboxylic acid and hydroxyl groups include silylation and esterification. gcms.czchromforum.org Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the acidic protons of the carboxylic acid and hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers and esters, respectively. youtube.comchromforum.org Alternatively, esterification of the carboxylic acid group, for instance by reaction with methanol in the presence of an acid catalyst like BF3, can increase volatility. youtube.com

Once derivatized, the compound can be analyzed by GC, typically using a capillary column with a non-polar or medium-polarity stationary phase. The separated derivatives are then detected, most commonly by a flame ionization detector (FID) or a mass spectrometer (MS).

A potential GC method for the analysis of a derivatized form of this compound is outlined below.

ParameterCondition
Derivatization Reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 280 °C
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI)

Mass Spectrometric Analysis in Research Contexts

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of this compound and for its identification in complex mixtures.

Elucidation of Fragmentation Patterns for Structural Confirmation

In mass spectrometry, a molecule is ionized and then fragmented. The resulting fragmentation pattern is a unique fingerprint that can be used to confirm the structure of the compound. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragment ions.

The molecular ion peak (M+) would be observed, and key fragmentation pathways would involve the loss of small, stable molecules. Aromatic carboxylic acids are known to readily lose a hydroxyl radical (•OH, loss of 17 amu) and a carboxyl group (•COOH, loss of 45 amu). libretexts.org The stable isoquinoline ring structure would likely remain intact as a major fragment. nih.govnih.gov

A predicted fragmentation pattern for this compound is presented in the following table.

m/z (mass-to-charge ratio)Proposed FragmentNeutral Loss
189[M]+•-
172[M - OH]+•OH (17)
144[M - COOH]+•COOH (45)
116[C8H6N]+CO (from 144)

Tandem Mass Spectrometry (MSⁿ) for Complex Mixture Analysis

Tandem mass spectrometry, or MS/MS, is a highly specific and sensitive technique used for the analysis of a target compound within a complex matrix. capes.gov.br This technique involves multiple stages of mass analysis. In a typical MS/MS experiment, the molecular ion of this compound would be selected in the first mass analyzer, subjected to collision-induced dissociation (CID) to induce fragmentation, and the resulting fragment ions would be analyzed in a second mass analyzer. nih.govacs.org

This method is particularly useful for quantifying the compound in biological samples or for identifying it in complex reaction mixtures without extensive sample cleanup. nih.gov The specificity of monitoring a particular fragmentation transition (e.g., m/z 189 → 144) significantly reduces background noise and improves the limit of detection.

Degradation Studies and Stability Research in Aqueous Media

Understanding the stability of this compound in aqueous media is critical for its handling, storage, and application in research. Degradation studies are typically performed under forced conditions to accelerate the degradation process and identify potential degradation products. science.gov

These stress conditions often include exposure to acidic, basic, and neutral pH at elevated temperatures, as well as oxidative conditions (e.g., using hydrogen peroxide) and photolytic stress (exposure to UV or visible light). A stability-indicating HPLC method, as described in section 7.1.1, is essential for these studies to separate the intact compound from its degradation products. chromatographyonline.comscience.gov

The rate of degradation can be monitored over time under these various conditions. For a compound like this compound, potential degradation pathways in aqueous media could involve hydrolysis, oxidation of the phenol (B47542) group, or decarboxylation. The structure of any significant degradation products would be elucidated using techniques such as LC-MS/MS.

The table below outlines a typical experimental design for a forced degradation study.

Stress ConditionDescription
Acid Hydrolysis 0.1 M HCl at 60 °C
Base Hydrolysis 0.1 M NaOH at 60 °C
Neutral Hydrolysis Water at 60 °C
Oxidative Degradation 3% H₂O₂ at room temperature
Photostability Exposure to UV light (254 nm) and visible light

By analyzing samples at various time points, a degradation profile can be constructed, providing valuable information on the compound's intrinsic stability.

Identification of Decomposition Products via HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful and widely used technique for the separation, identification, and characterization of degradation products of pharmaceutical compounds and other organic molecules. science.govnih.gov While specific degradation products for this compound are not extensively documented in publicly available literature, a general approach based on the known reactivity of its functional groups—a phenolic hydroxyl group and a carboxylic acid on an isoquinoline scaffold—can be outlined.

Forced Degradation and HPLC-MS Analysis:

A typical forced degradation study would involve dissolving this compound in various stress agents and analyzing the resulting mixtures by HPLC-MS. nih.gov The HPLC component separates the parent compound from its degradation products based on their physicochemical properties, such as polarity. A reversed-phase C18 column is commonly employed for the separation of such polar compounds, often with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, sometimes with additives like formic acid to improve peak shape and ionization efficiency. nih.govmdpi.com

The eluent from the HPLC is then introduced into the mass spectrometer. ESI (Electrospray Ionization) is a common ionization technique for polar molecules like this compound, and it can be operated in both positive and negative ion modes to detect a wide range of compounds. nih.gov The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent compound and its degradation products.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation:

To identify the structure of the degradation products, tandem mass spectrometry (MS/MS or MSn) is employed. science.govnih.gov In this technique, a specific ion (a potential degradation product) is selected and fragmented, and the masses of the resulting fragments are measured. By analyzing the fragmentation pattern, chemists can deduce the structure of the degradation product. For instance, the loss of water (18 Da) might indicate a reaction involving the hydroxyl or carboxylic acid group, while the loss of carbon dioxide (44 Da) would strongly suggest decarboxylation.

Potential Decomposition Pathways:

Given the structure of this compound, several potential degradation pathways can be hypothesized under stress conditions:

Decarboxylation: The carboxylic acid group may be lost as CO2, especially under thermal stress, leading to the formation of 6-hydroxyisoquinoline.

Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which could lead to the formation of quinone-like structures or ring-opened products.

Hydrolysis: While the core isoquinoline ring is generally stable to hydrolysis, extreme pH conditions could potentially lead to ring cleavage, although this is less common.

Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to a variety of degradation products.

The data table below outlines the key analytical techniques and their roles in the identification of decomposition products.

Analytical TechniquePurpose in Decomposition Studies
HPLC Separates the parent compound from its degradation products.
MS Determines the molecular weight of the degradation products.
MS/MS Provides structural information by analyzing fragmentation patterns.

Mitigation Strategies for Instability

To ensure the integrity and shelf-life of this compound, particularly in solution, several mitigation strategies can be employed. These strategies aim to minimize degradation by controlling the chemical environment.

pH-Controlled Buffers:

The stability of compounds containing phenolic and carboxylic acid functional groups is often pH-dependent. libretexts.orgbyjus.com The acidity of the carboxylic acid group and the phenolic hydroxyl group means that the molecule can exist in different ionization states depending on the pH of the solution. These different forms can have varying stabilities.

For a related compound, 8-Hydroxy-isoquinoline-5-carboxylic acid, maintaining a pH between 6 and 7 is recommended to prevent the deprotonation of the hydroxyl group and enhance stability. A similar strategy would likely be beneficial for this compound. Using a buffered solution can help maintain a specific pH, thereby preventing pH-induced degradation. The choice of buffer is also important, as some buffer components can catalyze degradation. Phosphate or citrate (B86180) buffers are commonly used.

Lyophilization (Freeze-Drying):

Lyophilization is a common technique used to enhance the long-term stability of compounds that are unstable in solution. pharmasalmanac.comnih.gov The process involves freezing the compound in a solution and then removing the solvent (usually water) by sublimation under vacuum. pharmasalmanac.com This results in a dry, stable powder that can be stored for extended periods, often at low temperatures. nih.govresearchgate.net

The removal of water prevents hydrolytic degradation and reduces the mobility of molecules, thereby slowing down other degradation reactions. pharmasalmanac.comnih.gov For isoquinoline derivatives, lyophilization has been mentioned as a method to obtain a stable form. google.com When needed, the lyophilized powder can be reconstituted in a suitable solvent for use. It is a standard practice for improving the shelf-life of many pharmaceutical compounds. pharmasalmanac.com

The table below summarizes the primary mitigation strategies for the instability of this compound.

Mitigation StrategyMechanism of Stabilization
pH-Controlled Buffers Maintains an optimal pH to prevent ionization states that are more susceptible to degradation.
Lyophilization Removes water to prevent hydrolysis and reduces molecular mobility, slowing down degradation reactions.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of efficient and environmentally benign synthetic routes is paramount for enabling extensive research on 6-Hydroxyisoquinoline-5-carboxylic acid. Future work could focus on adapting and refining established methods for isoquinoline (B145761) synthesis, as well as pioneering novel methodologies.

Traditional methods such as the Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch–Bobbitt cyclizations form the classical foundation for isoquinoline core synthesis. iisc.ac.inmdpi.com Modern advancements, however, offer more versatile and efficient alternatives. For instance, palladium-catalyzed cascade reactions and C-H activation strategies have emerged as powerful tools for constructing polysubstituted isoquinolines. nih.gov A future research goal would be to apply these modern techniques to achieve a regioselective and high-yield synthesis of the target molecule.

A significant avenue for future exploration is sustainable synthesis. The Kolbe-Schmitt reaction, which utilizes carbon dioxide (CO2) for the carboxylation of phenolic compounds, presents a green chemistry approach that could be adapted for the synthesis of hydroxyaromatic carboxylic acids like the target compound. rsc.org Investigating the direct carboxylation of a 6-hydroxyisoquinoline precursor would be a key step towards CO2 utilization and fixation into fine chemicals. rsc.org Furthermore, developing synthetic protocols that minimize toxic waste and utilize renewable starting materials will be crucial for environmentally responsible production. google.com

Table 1: Potential Synthetic Strategies for this compound and its Derivatives

Synthetic Method Description Potential Advantages Key Research Focus
Modified Pictet-Spengler Cyclization of a β-phenylethylamine derivative with an aldehyde or keto acid. iisc.ac.in Biomimetic, potential for stereoselectivity. Design of appropriate precursors for the 6-hydroxy-5-carboxy substitution pattern.
Palladium-Catalyzed Coupling Cross-coupling reactions (e.g., Suzuki, Heck) to build the isoquinoline scaffold or add functional groups. rsc.org High versatility, good functional group tolerance. Development of a robust route using a pre-functionalized bromo-isoquinoline intermediate.
C-H Activation/Annulation Direct functionalization of C-H bonds to form the heterocyclic ring system. nih.gov Atom economy, reduced pre-functionalization steps. Achieving high regioselectivity to install the hydroxyl and carboxyl groups at the desired positions.

| Sustainable Carboxylation | Adaptation of the Kolbe-Schmitt reaction using a 6-hydroxyisoquinoline precursor and CO2. rsc.org | Utilizes a greenhouse gas as a C1 source, green chemistry. | Overcoming challenges in reactivity and selectivity of the heterocyclic substrate. |

Deeper Mechanistic Understanding of Biological Interactions

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, present in numerous natural alkaloids with potent biological effects. nih.gov Derivatives of the closely related 8-hydroxyquinoline (B1678124) are known to possess antimicrobial and anticancer properties. nih.gov A critical future direction is to screen this compound for a wide range of biological activities and to subsequently unravel the molecular mechanisms underpinning any observed effects.

Initial studies could involve high-throughput screening against various cell lines (e.g., cancer cells) and pathogens. For any promising activity, detailed mechanistic investigations would follow. For instance, many bioactive molecules function by inhibiting specific enzymes. The structural motif of a hydroxy-carboxylic acid is known to interact with metalloenzymes or act as a mimic for endogenous substrates. nih.govchemrxiv.org Research could explore if this compound inhibits key enzymes such as viral polymerases, kinases, or sirtuins. nih.govchemrxiv.org Techniques like enzyme kinetics, fluorescence quenching assays, and isothermal titration calorimetry would be essential to quantify binding affinities and understand the thermodynamics of interaction with target proteins. bldpharm.com

Furthermore, the bioactivation mechanism of related heterocyclic carboxylic acids has been linked to enzymes like L-amino acid oxidase, which can lead to cytotoxic effects. nih.gov Investigating the metabolic fate of this compound within biological systems will be crucial to understand its potential therapeutic effects or toxicity profile.

Expansion into New Material Science Applications

The rigid, planar, and electron-rich nature of the isoquinoline ring system makes it an attractive building block for advanced functional materials. Research into quinoline (B57606) and isoquinoline derivatives has already demonstrated their potential in electronics and optics. nih.govresearchgate.netmdpi.com Future research should explore the unique contributions of the 6-hydroxy and 5-carboxy substituents to the material properties of the isoquinoline scaffold.

One promising area is in the field of organic electronics. Derivatives of 8-hydroxyquinoline are workhorses in organic light-emitting diodes (OLEDs) as electron transport and emissive materials. researchgate.net The hydroxyl and carboxylic acid groups on the this compound core could be used to tune the electronic properties (e.g., HOMO/LUMO energy levels) and facilitate self-assembly through hydrogen bonding, potentially leading to materials with novel photophysical properties.

Another avenue is the development of chemosensors. The hydroxy-carboxylic acid moiety is an excellent chelating site for metal ions. researchgate.net Future studies could investigate the coordination chemistry of this compound with various metal ions. Changes in the compound's fluorescence or absorption spectrum upon metal binding could be harnessed to create selective and sensitive sensors for environmental or biological monitoring.

Advanced Computational Design and Prediction of Compound Properties

In silico methods are indispensable tools for accelerating the discovery and development of new molecules. Advanced computational chemistry can provide deep insights into the properties of this compound and guide experimental efforts.

Density Functional Theory (DFT) calculations can be employed to predict the molecule's geometry, electronic structure, and spectroscopic properties. nih.govmdpi.com Such calculations can help rationalize structure-property relationships, for example, by correlating substituent effects with the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are critical for both biological reactivity and material applications. nih.gov

Molecular docking simulations can predict the binding modes and affinities of this compound with various biological targets, such as enzyme active sites. nih.gov This can prioritize experimental testing and aid in the rational design of more potent analogues. For material science applications, computational models can predict solid-state packing, charge transport properties, and photophysical characteristics, guiding the synthesis of derivatives with optimized performance for devices like OLEDs or sensors.

Table 2: Proposed Computational Studies for this compound

Computational Method Objective Predicted Properties Potential Impact
Density Functional Theory (DFT) To understand electronic structure and reactivity. Molecular geometry, HOMO/LUMO energies, vibrational frequencies, charge distribution. nih.govmdpi.com Guiding synthetic modifications, interpreting spectroscopic data, predicting reactivity sites.
Molecular Docking To identify potential biological targets and predict binding interactions. Binding poses, binding affinity scores, key interacting residues. nih.gov Prioritizing enzyme inhibition assays, rational drug design.
Quantitative Structure-Activity Relationship (QSAR) To correlate chemical structure with biological activity or properties. Predictive models for activity based on molecular descriptors. Designing new derivatives with enhanced potency or desired properties.

| Molecular Dynamics (MD) Simulations | To study the dynamics and stability of the molecule in complex environments. | Conformational changes, stability of ligand-protein complexes, solvation effects. | Understanding dynamic aspects of biological interactions and material self-assembly. |

Integrated Experimental and Theoretical Approaches for Comprehensive Characterization

The most powerful approach to understanding a novel compound is the synergistic integration of experimental and theoretical methods. For this compound, a combined strategy will be essential for a holistic characterization.

For example, experimental electrochemical measurements like cyclic voltammetry can determine redox potentials, which can then be correlated with DFT-calculated HOMO/LUMO energy levels. mdpi.com This integrated approach provides a robust understanding of the molecule's electronic behavior, which is relevant for both its potential role in biological redox processes and its suitability for electronic materials. nih.govmdpi.com Similarly, experimentally measured UV-Vis and fluorescence spectra can be compared with time-dependent DFT (TD-DFT) calculations to accurately assign electronic transitions and understand the nature of excited states.

In the context of biological activity, the binding affinities determined experimentally through biophysical techniques should be rationalized by the binding poses and interaction energies predicted by molecular docking and MD simulations. Any discrepancies can lead to refined computational models and a deeper understanding of the molecular recognition process. This iterative cycle of prediction and validation is a cornerstone of modern chemical and materials research and will be vital in unlocking the full potential of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.